hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
Overview
Description
Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that is part of a broader class of dihydropyrrolopyrazinones. These compounds are of significant interest due to their presence in a range of bioactive natural products and their analogues. The synthesis and functionalization of these heterocycles have been extensively studied because of their potential bioactivity, particularly in the context of medicinal chemistry .
Synthesis Analysis
The synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives can be achieved through various synthetic strategies. One approach involves the fusion of a pyrazinone ring to an existing pyrrole using starting materials such as 2-pyrrolyltrichloroacetone, which can be further processed through reactions like monoesterification, bromine displacement, cyclization to lactone, and amidation . Another method includes the use of multicomponent reactions, such as the modification of the Ugi reaction, to construct novel heterocyclic structures . Additionally, the synthesis of related hexahydropyrrolopyrroles can be achieved through Cu(I)-NHC catalysis, which involves an unusual N-C2 azirine bond cleavage, suggesting a free radical reaction mechanism .
Molecular Structure Analysis
The molecular structure of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been characterized using various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, MS, and HRMS. In some cases, the molecular structure has been further confirmed by single crystal X-ray analysis, providing detailed insights into the stereochemistry and conformation of these compounds .
Chemical Reactions Analysis
Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one and its derivatives can undergo a variety of chemical reactions that allow for the introduction of functional groups and the formation of complex structures. For instance, the Horner-Wadsworth-Emmons reaction, followed by Claisen rearrangement, has been used to synthesize diversely functionalized hexahydropyrroloindoles . Additionally, intramolecular 1,3-dipolar cycloaddition reactions have been employed to synthesize related hexahydropyrrolopyrazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives are influenced by their molecular structure. For example, the introduction of various substituents can lead to compounds with intriguing optical properties, such as strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence. These properties are particularly relevant for the development of fluorescent dyes and materials with potential applications in imaging and sensing . The electronic properties of these compounds, such as two-photon absorption cross-section values, have also been measured, revealing their potential in the near-IR region .
Scientific Research Applications
Synthesis Methods and Precursors
- Synthesis of Lactam and Ketone Precursors : The synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones and related structures, which are precursors to various biologically active compounds, has been reported. This involves constructing the piperazine ring, followed by alkylation, Dieckmann cyclization, and acidic demethoxycarbonylation (Branden, Compernolle, & Hoornaert, 1992).
Chemical Properties and Biological Relevance
- Vascular Smooth Muscle Relaxants and Antihypertensive Agents : Tetrahydropyrrolo[1,2-a]pyrazines, structurally related to hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, have been synthesized and tested for their ability to relax aortic smooth muscle and demonstrate antihypertensive activity (Abou-Gharbia, Freed, Mccaully, Silver, & Wendt, 1984).
Synthesis Pathways and Transformations
Domino Approach to Pyrazino-Indoles and Pyrroles : A method to synthesize biologically relevant 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)ones using a domino Michael/intramolecular nucleophilic substitution pathway has been developed. This process uses vinyl selenones and shows chemo and regio-selective processes (Palomba, Sancineto, Marini, Santi, & Bagnoli, 2018).
Functionalized Pyrrolo[1,2-a]pyrazine Synthesis : A synthesis method for functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts has been described. It involves acid-mediated cyclization of Ugi adducts and gold(I)-catalyzed regioselective annulation (Singh, Kumar, Kant, & Srivastava, 2022).
Catalysis in Synthesis : The iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts has been achieved, providing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives. This method is significant for its high enantioselectivity (Huang, Yu, Shi, & Zhou, 2014).
Novel Heterocyclic Systems : N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]-pyrazinones have been synthesized, showing ring-chain tautomerism. These compounds led to the creation of various novel heterocyclic systems (Mokrov, Likhosherstov, Lezina, Gudasheva, Bushmarinov, & Antipin, 2011).
Review of Synthetic Strategies
- Synthesis Overview : A review covering the synthesis of dihydropyrrolo[1,2-a]pyrazinone rings, which are present in a range of bioactive natural products, provides an overview of various synthetic pathways used to construct these compounds (Winant, Horsten, Gil de Melo, Emery, & Dehaen, 2021).
Future Directions
properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h6H,1-5H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIHMFNMKHDTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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